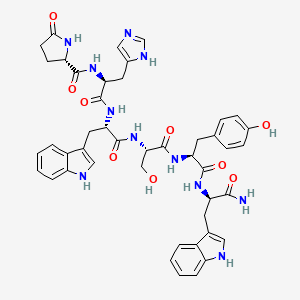

(D-Trp6)-LHRH (1-6) amide

Description

BenchChem offers high-quality (D-Trp6)-LHRH (1-6) amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (D-Trp6)-LHRH (1-6) amide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H49N11O9/c46-40(60)34(16-25-19-48-31-7-3-1-5-29(25)31)52-42(62)35(15-24-9-11-28(58)12-10-24)53-45(65)38(22-57)56-43(63)36(17-26-20-49-32-8-4-2-6-30(26)32)54-44(64)37(18-27-21-47-23-50-27)55-41(61)33-13-14-39(59)51-33/h1-12,19-21,23,33-38,48-49,57-58H,13-18,22H2,(H2,46,60)(H,47,50)(H,51,59)(H,52,62)(H,53,65)(H,54,64)(H,55,61)(H,56,63)/t33-,34+,35-,36-,37-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAYBARAWXYOEK-NWUFEJSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@H](CC6=CNC7=CC=CC=C76)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H49N11O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (D-Trp6)-LHRH Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism of action for potent Luteinizing Hormone-Releasing Hormone (LHRH) agonists, focusing on the principles governing analogs like (D-Trp6)-LHRH. While specific quantitative data for the hexapeptide fragment (D-Trp6)-LHRH (1-6) amide are not extensively available in public literature, its mechanism is predicated on the well-established signaling cascade of the full-length superagonist, Triptorelin ([D-Trp6]LHRH). This guide covers the foundational signal transduction pathways, quantitative binding affinities of the parent compound, and the detailed experimental protocols required to characterize such analogs.

Core Mechanism of Action: GnRH Receptor Signal Transduction

(D-Trp6)-LHRH (1-6) amide is a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor (GnRHR). The GnRHR is a member of the G-protein coupled receptor (GPCR) superfamily.[1] The primary mechanism of action in pituitary gonadotrophs involves coupling to the Gαq/11 protein, which initiates a well-defined intracellular signaling cascade.[2]

Upon agonist binding, the GnRHR undergoes a conformational change, activating the associated Gαq/11 protein. This activation triggers the effector enzyme Phospholipase C (PLC).[1][2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][4]

-

IP3 Pathway: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, stimulating the release of stored intracellular calcium (Ca2+).[1][2]

-

DAG Pathway: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1][2][4]

The activation of PKC and the rise in intracellular calcium are pivotal events that lead to downstream effects, including the activation of the mitogen-activated protein kinase (MAPK) cascades.[5][6] This entire cascade culminates in the synthesis and secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[5][6]

It is important to note that in certain cancer cells, such as those in prostate cancer, the LHRH receptor may couple to a Gαi protein, which inhibits adenylyl cyclase, leading to anti-proliferative effects.[7]

Quantitative Data: Receptor Binding Affinity

Structure-activity relationship studies reveal that while the N-terminal residues of LHRH (pGlu¹, His², Trp³) are crucial for agonist activity, the C-terminal residues are necessary for maintaining high-affinity binding.[4] Therefore, the (D-Trp6)-LHRH (1-6) amide fragment is expected to have a lower binding affinity than the full-length decapeptide.

| Cell Line | Tissue of Origin | High-Affinity Dissociation Constant (Kd) (nM) | Reference |

| HEC-1A | Endometrial Cancer | 5.7 | [8] |

| Ishikawa | Endometrial Cancer | 4.2 | [8] |

| EFO-21 | Ovarian Cancer | 1.5 | [9] |

| EFO-27 | Ovarian Cancer | 1.7 | [9] |

| Human Bladder Cancer | Bladder Cancer | 4.98 (mean) | [9] |

Note: The binding affinity of [D-Trp6]LHRH is approximately 10 times higher than that of native LHRH.[9] A representative binding affinity (Kd) for a similar superagonist in rat pituitary membrane preparations was found to be approximately ~0.2 nM .[5]

Experimental Protocols

The characterization of a novel LHRH analog like (D-Trp6)-LHRH (1-6) amide requires standardized biochemical assays to determine its binding affinity and functional potency.

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.

1. Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing the GnRH receptor (e.g., rat pituitary glands, CHO-hGnRHR cells).

-

Radioligand: A high-affinity GnRH receptor agonist labeled with a radioisotope (e.g., [¹²⁵I]-[D-Trp6]LHRH).

-

Test Compound: (D-Trp6)-LHRH (1-6) amide.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.

-

Wash Buffer: Cold assay buffer.

-

Instrumentation: Gamma counter, filtration manifold.

2. Membrane Preparation:

-

Homogenize tissue or cells in a cold lysis buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

3. Assay Procedure:

-

Set up assay tubes/plates for total binding, non-specific binding (NSB), and competitor binding.

-

Total Binding: Add a defined amount of membrane preparation (e.g., 50 µg protein), a fixed concentration of radioligand (e.g., 0.2 nM [¹²⁵I]-[D-Trp6]LHRH), and assay buffer.

-

Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of an unlabeled GnRH agonist (e.g., 1 µM Triptorelin) to saturate the receptors.

-

Competitor Binding: Add membrane preparation, radioligand, and serial dilutions of the test compound, (D-Trp6)-LHRH (1-6) amide.

-

Incubate all samples to allow binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

-

Quickly wash the filters multiple times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the potency (EC50) of the agonist by quantifying the production of the second messenger, inositol phosphate.

1. Materials:

-

Cell Line: GnRH-R expressing cells (e.g., αT3-1 pituitary cells, or HEK293 cells transfected with GnRHR).

-

Labeling Agent: myo-[³H]-inositol.

-

Stimulation Buffer: Typically a buffer containing LiCl (e.g., 10 mM), which inhibits inositol monophosphatases, allowing the labeled IP to accumulate.[10][11]

-

Test Compound: (D-Trp6)-LHRH (1-6) amide.

-

Lysis Buffer: e.g., a mild acid like perchloric acid or formic acid.

-

Instrumentation: Scintillation counter, chromatography columns (e.g., Dowex anion-exchange).

2. Cell Culture and Labeling:

-

Culture cells to an appropriate confluency in multi-well plates.

-

Incubate the cells overnight in an inositol-free medium containing myo-[³H]-inositol to allow for its incorporation into membrane phosphoinositides.

3. Assay Procedure:

-

Wash the labeled cells to remove unincorporated [³H]-inositol.

-

Pre-incubate the cells in stimulation buffer containing LiCl for a short period (e.g., 15-30 minutes).

-

Add serial dilutions of the test compound, (D-Trp6)-LHRH (1-6) amide, to the wells. Include a negative control (buffer only) and a positive control (saturating concentration of a known agonist).

-

Incubate for a sufficient time to allow for IP accumulation (e.g., 30-60 minutes at 37°C).[12]

-

Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.

4. IP Isolation and Quantification:

-

Collect the cell lysates.

-

Apply the lysates to anion-exchange chromatography columns.

-

Wash the columns to remove free inositol and other non-phosphorylated compounds.

-

Elute the total [³H]-inositol phosphates (IP1, IP2, IP3) using an appropriate elution buffer (e.g., ammonium formate/formic acid).

-

Add the eluate to scintillation cocktail and quantify the radioactivity using a scintillation counter.

5. Data Analysis:

-

Plot the measured radioactivity (counts per minute, CPM) against the log concentration of the test compound.

-

Fit the data using a non-linear regression model (e.g., log(agonist) vs. response) to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal effect).

References

- 1. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships in luteinizing hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Structure-activity relations of LHRH in birds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the Biological Properties and the Enzymatic Stability of Glycosylated Luteinizing Hormone-Releasing Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PGlu-His-Trp-Ser-His-D-Tyr-Leu-Arg-Pro-Gly-NH2 | C55H76N16O15 | CID 9833530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Structure and Synthesis of (D-Trp6)-LHRH (1-6) Amide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, synthesis, and biological context of the luteinizing hormone-releasing hormone (LHRH) analog fragment, (D-Trp6)-LHRH (1-6) amide. This hexapeptide is a truncated version of the potent LHRH agonist Triptorelin and serves as a valuable tool in endocrinological research and drug development.

Structure and Properties

(D-Trp6)-LHRH (1-6) amide is a synthetic hexapeptide with the following amino acid sequence:

Pyr-His-Trp-Ser-Tyr-D-Trp-NH₂

The structure incorporates a pyroglutamic acid (Pyr) at the N-terminus, which protects the peptide from degradation by aminopeptidases. The key modification is the substitution of the natural L-glycine at position 6 with a D-tryptophan. This substitution significantly increases the peptide's resistance to enzymatic degradation and enhances its binding affinity to the LHRH receptor compared to the native fragment. The C-terminus is amidated, which also contributes to its stability.

Table 1: Physicochemical Properties of (D-Trp6)-LHRH (1-6) Amide

| Property | Value |

| Molecular Formula | C₄₅H₄₉N₁₁O₉ |

| Molecular Weight | 887.94 g/mol |

| Sequence | Pyr-His-Trp-Ser-Tyr-D-Trp-NH₂ |

| Key Features | N-terminal pyroglutamic acid, D-amino acid at position 6, C-terminal amide |

Synthesis of (D-Trp6)-LHRH (1-6) Amide

The primary method for synthesizing (D-Trp6)-LHRH (1-6) amide is Solid-Phase Peptide Synthesis (SPPS) , most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, enabling efficient purification by simple filtration and washing.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of (D-Trp6)-LHRH (1-6) amide.

Materials:

-

Resin: Rink Amide resin (to generate the C-terminal amide).

-

Fmoc-protected amino acids: Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH.

-

N-terminal residue: Pyr-OH (Pyroglutamic acid).

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection Reagent: 20% piperidine in DMF.

-

Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure.

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (e.g., 95:2.5:2.5 v/v/v).

-

Precipitation Solvent: Cold diethyl ether.

Procedure:

-

Resin Preparation:

-

Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

-

First Amino Acid Coupling (Fmoc-D-Trp(Boc)-OH):

-

Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate vial, dissolve Fmoc-D-Trp(Boc)-OH (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF. Pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a qualitative ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Stepwise Elongation (Cycles 2-5):

-

Repeat the Fmoc deprotection and coupling steps for the following amino acids in sequence:

-

Fmoc-Tyr(tBu)-OH

-

Fmoc-Ser(tBu)-OH

-

Fmoc-Trp(Boc)-OH

-

Fmoc-His(Trt)-OH

-

-

-

N-terminal Capping (Pyroglutamic Acid):

-

After the final Fmoc deprotection (of His), couple Pyroglutamic acid (Pyr-OH) using the same coupling procedure.

-

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether to remove scavengers.

-

Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Synthesis and Purification Workflow

Quantitative Data

Quantitative data for the synthesis of LHRH analogs can vary based on the specific sequence, scale, and synthesis methodology. The following tables provide representative data for D-Trp6 substituted LHRH analogs.

Table 2: Representative Synthesis Yields for LHRH Analogs

| LHRH Analog | Synthesis Method | Overall Yield* | Purity (Post-HPLC) | Reference |

| [D-Hpg⁶] LHRH | Fmoc-SPPS | 31–42% | Chromatographically Pure | [1] |

| [D-Trp⁶] LHRH (Triptorelin) | Fmoc-SPPS | ~35-40% | >98% | [1] |

*Overall yield is typically based on the initial loading of the first amino acid to the resin.

Table 3: Biological Activity - Receptor Binding Affinity of [D-Trp⁶]LHRH

The D-Trp⁶ substitution is known to significantly enhance binding to the LHRH receptor. The binding affinity is a critical parameter for its biological function. The data below is for the full-length [D-Trp⁶]LHRH, which indicates the high affinity conferred by the D-Trp⁶ modification.[2]

| Cell Line | Tissue of Origin | High-Affinity Dissociation Constant (Kd) (nM) |

| HEC-1A | Endometrial Cancer | 5.7 |

| Ishikawa | Endometrial Cancer | 4.2 |

| EFO-21 | Ovarian Cancer | 1.5 |

| EFO-27 | Ovarian Cancer | 1.7 |

| Human Bladder Cancer | Bladder Cancer | 4.98 (mean) |

Note: The binding affinity of [D-Trp⁶]LHRH is approximately 10 times higher than that of native LHRH.[2]

LHRH Receptor Signaling Pathway

(D-Trp6)-LHRH (1-6) amide, like other LHRH agonists, is expected to exert its biological effects by binding to the LHRH receptor, a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events. In pituitary gonadotrophs, this leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In certain cancer cells that overexpress LHRH receptors, this pathway can be targeted for therapeutic intervention.

The binding of an LHRH agonist to its receptor primarily activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), leading to downstream cellular responses. In some contexts, the LHRH receptor can also couple to Gi proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.

Conclusion

(D-Trp6)-LHRH (1-6) amide is a structurally significant fragment of the LHRH superagonist Triptorelin. Its synthesis is reliably achieved through Fmoc-based solid-phase peptide synthesis, a robust and scalable methodology. The incorporation of a D-tryptophan at position 6 is a key structural feature that enhances its stability and is expected to confer high binding affinity to the LHRH receptor, making it a valuable molecule for studying LHRH receptor interactions and for the development of novel targeted therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this class of peptides.

References

In Vitro Bioactivity of (D-Trp6)-LHRH (1-6) Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated in vitro bioactivity of the synthetic peptide, (D-Trp6)-LHRH (1-6) amide. Direct experimental data for this specific hexapeptide fragment is limited in publicly available literature. Therefore, this guide synthesizes information from studies on the full-length decapeptide analog, triptorelin ([D-Trp6]-LHRH), and established structure-activity relationships (SAR) for Luteinizing Hormone-Releasing Hormone (LHRH) analogs to project the bioactivity of this fragment.

Introduction to (D-Trp6)-LHRH Analogs

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide that plays a central role in regulating the reproductive system. Its therapeutic applications have led to the development of synthetic analogs with improved stability and potency. A key modification is the substitution of the glycine at position 6 with a D-amino acid, such as D-Tryptophan (D-Trp). This substitution enhances the peptide's resistance to enzymatic degradation and stabilizes a bioactive conformation, leading to increased receptor binding affinity and potency.[1][2]

The subject of this guide, (D-Trp6)-LHRH (1-6) amide, is an N-terminal fragment of the potent LHRH agonist triptorelin. SAR studies indicate that both the N-terminal and C-terminal residues of the full LHRH decapeptide are crucial for high-affinity receptor binding and activation.[2][3] Consequently, it is anticipated that this hexapeptide fragment will exhibit significantly lower binding affinity and biological activity compared to its full-length counterpart.

Quantitative Data on Related LHRH Analogs

The following tables summarize quantitative data for the full-length LHRH agonist, triptorelin ([D-Trp6]-LHRH), and other relevant analogs. This data is provided for comparative purposes to contextualize the potential, albeit likely reduced, bioactivity of the (D-Trp6)-LHRH (1-6) amide fragment.

Table 1: GnRH Receptor Binding Affinities of LHRH Analogs

| Compound | Cell Line | Assay Type | Binding Affinity (Ki, IC50, or Kd) | Reference(s) |

| (D-Trp6)-GnRH (Triptorelin) | Human recombinant Chem-1 cells | Radioligand Binding Assay | ~0.2 nM (IC50 and Ki) | [3] |

| Leuprolide | HEK 293 cells expressing human GnRHR I | Radioligand Binding Assay | 0.64 nM | [4] |

| GnRH Analog Con3 | HEK 293 cells expressing human GnRHR I | Radioligand Binding Assay | 0.07 nM | [4] |

| GnRH Analog Con7 | HEK 293 cells expressing human GnRHR I | Radioligand Binding Assay | 0.06 nM | [4] |

Table 2: In Vitro Antiproliferative Activity of LHRH Analogs

| Compound Class | Cell Line | Treatment Concentration | Effect on Cell Growth | Reference(s) |

| Glycosylated LHRH Analogs | LNCaP (prostate cancer) | 100 and 200 µM | 35-53% decrease after 48h | [5] |

| D-Trp6-substituted Analogs | DU145 (prostate cancer) | Not specified | More potent than triptorelin | [6] |

Table 3: Gonadotropin Release Stimulated by LHRH Analogs

| Compound | Cell Culture | Treatment Concentration | Effect on LH/FSH Release | Reference(s) |

| Compound 1 (Lactose-[Q1][w6]LHRH) | Dispersed rat pituitary cells | 10 nM | Significant increase in LH release | [5] |

| Compound 6 (GS4-[w6]LHRH) | Dispersed rat pituitary cells | 50 nM | Significant inhibition of LH release | [5] |

Signaling Pathways

LHRH and its agonists exert their effects by binding to the GnRH receptor, a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrophs and various cancer cells.[7] The primary signaling cascade initiated upon agonist binding involves the activation of the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and secretion of gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In some cancer cells, GnRH receptor activation can trigger different pathways, such as those involving Gαi proteins, leading to antiproliferative effects.[8]

Caption: LHRH agonist signaling pathway via the GnRH receptor.

Experimental Protocols

The following are generalized protocols for key in vitro experiments to characterize the bioactivity of (D-Trp6)-LHRH (1-6) amide.

Radioligand Competitive Binding Assay

This assay determines the binding affinity of the test peptide to the GnRH receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes from a cell line expressing the GnRH receptor (e.g., HEK 293 cells).[4]

-

Radiolabeled GnRH agonist (e.g., 125I-(D-Trp6)-GnRH).[3]

-

Unlabeled (D-Trp6)-LHRH (1-6) amide (test compound).

-

Unlabeled reference GnRH agonist (e.g., triptorelin).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, and 0.5% bovine serum albumin).[3]

-

Glass fiber filters.

-

Gamma counter.

Procedure:

-

Incubation: Aliquots of the cell membrane suspension are incubated with a constant concentration of the radiolabeled GnRH agonist and increasing concentrations of the unlabeled test compound or reference agonist.

-

Equilibration: The mixtures are incubated to reach binding equilibrium (e.g., at 27°C for 1 hour).[3]

-

Separation: The membrane-bound radioactivity is separated from the unbound radioactivity by rapid filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Gonadotropin Release Assay

This assay measures the ability of the test peptide to stimulate the release of LH and FSH from pituitary cells.

Materials:

-

Culture medium (e.g., DMEM with appropriate supplements).

-

(D-Trp6)-LHRH (1-6) amide (test compound).

-

Reference GnRH agonist (e.g., triptorelin).

-

ELISA kits for LH and FSH quantification.

Procedure:

-

Cell Plating: Dispersed pituitary cells are plated in multi-well plates and allowed to attach.

-

Treatment: The cells are treated with various concentrations of the test compound or reference agonist for a defined period (e.g., 2-4 hours).[5]

-

Sample Collection: The culture medium is collected.

-

Quantification: The concentration of LH and FSH in the collected medium is measured using specific ELISA kits.

-

Data Analysis: The amount of hormone released in response to the test peptide is compared to that of the untreated control and the reference agonist.

In Vitro Antiproliferative Assay

This assay assesses the effect of the test peptide on the growth of cancer cells that express GnRH receptors.

Materials:

-

GnRH receptor-positive cancer cell lines (e.g., LNCaP, DU145 prostate cancer cells).[5]

-

Cell culture medium and supplements.

-

(D-Trp6)-LHRH (1-6) amide (test compound).

-

Cell proliferation assay reagent (e.g., MTT, WST-1).

-

Multi-well plate reader.

Procedure:

-

Cell Seeding: The cancer cells are seeded into multi-well plates and allowed to adhere.

-

Treatment: The cells are treated with a range of concentrations of the test peptide.

-

Incubation: The cells are incubated for a period of time (e.g., 48-96 hours).[5]

-

Proliferation Measurement: A cell proliferation reagent is added to the wells, and after a short incubation, the absorbance is measured using a plate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The percentage of growth inhibition is calculated by comparing the absorbance of treated cells to that of untreated control cells.

Conclusion

Based on established structure-activity relationships for LHRH analogs, it is projected that (D-Trp6)-LHRH (1-6) amide will function as a GnRH receptor agonist, but with significantly lower binding affinity and potency compared to the full-length decapeptide, triptorelin. The N-terminal hexapeptide sequence is known to be important for receptor activation, but the absence of the C-terminal residues, which are critical for high-affinity binding, will likely reduce its overall efficacy.[2][3] The experimental protocols provided in this guide offer a robust framework for the empirical determination of the in vitro bioactivity of (D-Trp6)-LHRH (1-6) amide, allowing for a thorough characterization of its receptor binding, signal transduction, and functional effects on pituitary and cancer cells.

References

- 1. Structure-activity studies on the N-terminal region of growth hormone releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of the Biological Properties and the Enzymatic Stability of Glycosylated Luteinizing Hormone-Releasing Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Dissecting the Hormonal Signaling Landscape in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

An In-depth Technical Guide on the Gonadotropin-Releasing Hormone (GnRH) Receptor Binding Affinity of (D-Trp6)-LHRH Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative binding affinity data for the specific fragment "(D-Trp6)-LHRH (1-6) amide" is not available in peer-reviewed literature. This guide provides a comprehensive analysis based on the well-studied parent compound, Triptorelin ([D-Trp6]-LHRH), and established structure-activity relationships (SAR) for GnRH analogs. The truncation of the C-terminal residues (7-10) is predicted to significantly reduce receptor binding affinity.

Introduction

Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH), is a decapeptide crucial for regulating the reproductive endocrine system. Its receptor, the GnRH receptor (GnRHR), is a G-protein coupled receptor (GPCR) that has become a key target for therapeutic intervention in various hormone-dependent diseases, including prostate cancer, endometriosis, and precocious puberty.

Synthetic analogs of GnRH have been developed to modulate this receptor. A common strategy to enhance potency and metabolic stability involves substituting the glycine at position 6 with a D-amino acid.[1][2] Triptorelin, or (D-Trp6)-LHRH, is a potent synthetic agonist that incorporates a D-tryptophan at this position, leading to higher receptor affinity and prolonged duration of action compared to the native hormone.[1][3]

This guide focuses on the binding characteristics of (D-Trp6)-LHRH and its fragments to the GnRH receptor. While data for the full-length Triptorelin is robust, the properties of its C-terminally truncated fragment, (D-Trp6)-LHRH (1-6) amide, are inferred from well-established SAR principles which indicate that the C-terminal portion of the peptide is critical for high-affinity binding.[3][4]

Data Presentation: GnRH Receptor Binding Affinity of Triptorelin and Related Analogs

The binding affinity of GnRH analogs is typically determined through competitive radioligand binding assays and expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity. The following table summarizes quantitative data for Triptorelin and other relevant compounds.

| Compound | Description | Cell Line / Tissue | Binding Affinity | Reference |

| (D-Trp6)-GnRH (Triptorelin) | Full-length agonist | Human recombinant Chem-1 cells | IC50: ~0.2 nM, Ki: ~0.2 nM | [5] |

| [D-Trp6]LHRH (Triptorelin) | Full-length agonist | HEC-1A (Endometrial Cancer) | Kd: 5.7 nM | [6] |

| [D-Trp6]LHRH (Triptorelin) | Full-length agonist | Ishikawa (Endometrial Cancer) | Kd: 4.2 nM | [6] |

| [D-Trp6]LHRH (Triptorelin) | Full-length agonist | EFO-21 (Ovarian Cancer) | Kd: 1.5 nM | [6] |

| [D-Trp6]LHRH (Triptorelin) | Full-length agonist | EFO-27 (Ovarian Cancer) | Kd: 1.7 nM | [6] |

| Leuprolide | Full-length agonist ([D-Leu6]) | - | IC50: ~0.3 nM | [5] |

| (D-Trp6)-LHRH (1-6) amide | C-terminal truncated fragment | - | Predicted to be significantly lower than Triptorelin | [3][4] |

Note: IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and Kd (dissociation constant) are all measures of binding affinity. While related, they are determined by different experimental setups and calculations. The data consistently shows that full-length agonists with a D-amino acid at position 6 exhibit high (nanomolar or sub-nanomolar) affinity for the GnRH receptor.

Experimental Protocols: Radioligand Competitive Binding Assay

The determination of binding affinity for ligands to the GnRH receptor is typically performed using a competitive radioligand binding assay.[3][5][6]

Objective: To determine the binding affinity (IC50 and subsequently Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells) or from pituitary tissue.[3][5]

-

Radioligand: A high-affinity GnRH receptor agonist labeled with a radioisotope, typically 125I-(D-Trp6)-GnRH (also known as [125I]-triptorelin).[3][5]

-

Test Compound: Unlabeled (D-Trp6)-LHRH (1-6) amide or other GnRH analogs at a range of concentrations.

-

Assay Buffer: Typically a Tris-HCl or HEPES buffer (e.g., 25 mM HEPES, pH 7.4) containing divalent cations (10 mM MgCl2, 1 mM CaCl2) and a protein carrier like 0.5% bovine serum albumin (BSA) to reduce non-specific binding.[5]

-

Wash Buffer: Ice-cold buffer, often 50 mM Tris-HCl, pH 7.4.[5]

-

Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding of the radioligand to the filters.[5]

-

Detection: A gamma counter to measure radioactivity.[5]

Procedure:

-

Membrane Preparation: Thaw frozen membrane homogenates expressing the GnRH receptor and dilute them to a specific protein concentration (e.g., 0.07 mg/ml) in ice-cold assay buffer.[5]

-

Incubation Setup: In a series of tubes, combine the diluted membrane suspension, a fixed concentration of the radioligand (e.g., 0.2 nM 125I-(D-Trp6)-GnRH), and increasing concentrations of the unlabeled test compound.[5]

-

Control Groups:

-

Total Binding: Contains membranes and radioligand only (no competitor).

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of an unlabeled high-affinity ligand (e.g., 1 µM Triptorelin) to block all specific receptor binding.[5]

-

-

Incubation: Incubate the mixtures for a set time (e.g., 60 minutes) at a specific temperature (e.g., 27°C) to allow the binding to reach equilibrium.[5]

-

Separation: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.[5]

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.

-

Determine the IC50 value using non-linear regression analysis of the competition curve.[5]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Mandatory Visualizations

The GnRH receptor primarily couples to Gαq/11 proteins. Ligand binding activates Phospholipase C (PLC), which cleaves PIP2 into the second messengers IP3 and DAG. This cascade leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), ultimately resulting in the synthesis and secretion of gonadotropins (LH and FSH).[1]

The workflow for a competitive binding assay involves preparing the necessary reagents, incubating them to allow for competitive binding, separating the bound from free radioligand, and analyzing the resulting data to determine binding affinity.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of the Biological Properties and the Enzymatic Stability of Glycosylated Luteinizing Hormone-Releasing Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. benchchem.com [benchchem.com]

The Pharmacokinetics and Metabolism of LHRH Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Luteinizing Hormone-Releasing Hormone (LHRH) analogs. These synthetic peptides are crucial in various therapeutic areas, primarily in oncology for the treatment of hormone-sensitive cancers such as prostate and breast cancer, as well as in gynecology for conditions like endometriosis and uterine fibroids.[1][2][3][4][5] A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing drug delivery, enhancing therapeutic efficacy, and ensuring patient safety.

Introduction to LHRH Analogs

LHRH, a decapeptide produced in the hypothalamus, plays a pivotal role in the reproductive endocrine system by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][7] LHRH analogs are synthetic peptides designed to mimic or block the action of natural LHRH. They are broadly categorized into two classes:

-

LHRH Agonists: These analogs, such as leuprolide, goserelin, triptorelin, and buserelin, initially stimulate the LHRH receptors, leading to a transient surge in LH and FSH, followed by receptor downregulation and desensitization.[1][6][7][8] This paradoxical effect ultimately results in a profound suppression of gonadal steroidogenesis, achieving a state of "medical castration".[1][8]

-

LHRH Antagonists: Analogs like degarelix act by competitively blocking the LHRH receptors in the pituitary, leading to an immediate and rapid suppression of LH and FSH without the initial stimulatory phase seen with agonists.[3][9][10]

The therapeutic efficacy of these analogs is intrinsically linked to their pharmacokinetic profiles, which are often characterized by challenges such as poor oral bioavailability and rapid enzymatic degradation.[11][12]

Pharmacokinetics of LHRH Analogs

The pharmacokinetic properties of LHRH analogs are influenced by their amino acid sequence, formulation, and route of administration. Due to their peptide nature, they are not administered orally due to degradation in the gastrointestinal tract.[12] Parenteral routes, including subcutaneous and intramuscular injections, are the standard methods of administration.[2][3] To overcome the short half-life of these peptides, long-acting depot formulations have been developed, which provide sustained release over weeks or months.[2][13][14][15]

Absorption

Following parenteral administration, LHRH analogs are absorbed into the systemic circulation. The rate and extent of absorption are highly dependent on the formulation. Non-depot formulations result in rapid absorption, with peak plasma concentrations reached within hours.[14] In contrast, depot formulations, which often utilize biodegradable polymers like polylactic-glycolic acid (PLGA), are designed for slow and continuous release of the drug over an extended period.[2][14][15]

Distribution

The volume of distribution for LHRH analogs is relatively small, indicating that their distribution is largely confined to the extracellular fluid. For instance, the mean volume of distribution for leuprolide is approximately 27-37 liters.[14] These analogs primarily accumulate in the liver and kidneys, which are the main organs of metabolism and excretion, as well as in the pituitary gland, their biological target.[2]

Metabolism

The metabolism of LHRH analogs, like other peptide drugs, primarily occurs through enzymatic degradation by peptidases.[16][17][18] This process involves the hydrolysis of peptide bonds, leading to the formation of smaller, inactive peptide fragments and amino acids.[18][19] The primary sites for metabolism are the liver and kidneys.[2][18] Modifications to the amino acid sequence of synthetic analogs, such as the substitution of D-amino acids for L-amino acids, enhance their resistance to enzymatic degradation, thereby prolonging their half-life compared to native LHRH.[17]

Excretion

The metabolites of LHRH analogs are primarily excreted through the kidneys.[20] Renal impairment can therefore affect the clearance of these drugs, potentially leading to increased plasma concentrations and a prolonged half-life.[15] For example, the elimination half-life of goserelin is significantly increased in patients with severe renal impairment.[15]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for several commonly used LHRH analogs. These values can vary depending on the specific formulation, dose, and patient population.

Table 1: Pharmacokinetic Parameters of LHRH Agonists

| LHRH Agonist | Half-Life (t½) | Bioavailability | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Clearance |

| Leuprolide | ~3 hours (non-depot)[19] | 94% (SC vs IV)[21] | 13.1 - 54.5 µg/L (depot, dose-dependent)[14] | 1 - 3 hours (depot)[14] | 8.3 L/h (IV)[14] |

| Goserelin | 2.3 - 4.2 hours (non-depot)[15] | Not specified | Not specified | Not specified | Not specified |

| Triptorelin | ~3 - 5 hours[22] | Not specified | Not specified | Not specified | Not specified |

| Buserelin | ~80 minutes[23] | Not specified | Not specified | Not specified | Not specified |

Table 2: Pharmacokinetic Parameters of a Glycosylated LHRH Analog

| LHRH Analog | Half-Life (t½) | Absolute Oral Bioavailability (F%) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) |

| Lac-[Q¹][w⁶]LHRH | 2.6 hours (oral)[11] | 14% (oral)[11] | 0.11 µg/mL (oral, 10 mg/kg)[11] | 2 hours (oral)[11] |

Experimental Protocols

The determination of the pharmacokinetic parameters of LHRH analogs involves a series of well-established experimental methodologies.

Measurement of Serum Concentrations

A common method for quantifying LHRH analog concentrations in serum or plasma is through specific radioimmunoassays (RIAs) .[23] This technique utilizes antibodies that specifically bind to the LHRH analog.

-

Protocol Outline:

-

Sample Collection: Blood samples are collected from subjects at various time points following drug administration.

-

Serum/Plasma Separation: Serum or plasma is separated from the blood samples by centrifugation.

-

Radioimmunoassay:

-

A known amount of radiolabeled LHRH analog (tracer) is mixed with the serum/plasma sample and a specific antibody.

-

The unlabeled LHRH analog in the sample competes with the radiolabeled analog for binding to the antibody.

-

After an incubation period, the antibody-bound fraction is separated from the unbound fraction.

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

The concentration of the LHRH analog in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of the analog.

-

-

Monitoring of Urinary Excretion

Urinary excretion is a key parameter for understanding the clearance of LHRH analogs.

-

Protocol Outline:

-

Urine Collection: 24-hour urine samples are collected from subjects.[23]

-

Sample Preparation: Urine samples may require extraction and concentration steps to isolate the LHRH analog and its metabolites.

-

Quantification: The concentration of the parent drug and its metabolites in the urine is measured using techniques such as RIA or liquid chromatography-mass spectrometry (LC-MS).

-

Creatinine Correction: To account for variations in urine dilution, the urinary excretion of the LHRH analog is often expressed as a ratio to urinary creatinine concentration.[23]

-

In Vitro Metabolic Stability Assays

To assess the susceptibility of LHRH analogs to enzymatic degradation, in vitro metabolic stability assays are performed using various biological matrices.

-

Protocol Outline:

-

Incubation: The LHRH analog is incubated with biological matrices such as liver homogenates, plasma, or specific peptidase solutions.[11][16]

-

Time-course Analysis: Aliquots are taken at different time points during the incubation.

-

Quantification: The concentration of the remaining parent LHRH analog in each aliquot is determined using analytical methods like HPLC or LC-MS.

-

Half-life Calculation: The metabolic half-life (t½) of the analog in the specific biological matrix is calculated from the rate of its disappearance over time.

-

Signaling Pathways of LHRH Analogs

The biological effects of LHRH analogs are mediated through their interaction with the LHRH receptor (LHRH-R), a G-protein coupled receptor.[1][24] The downstream signaling pathways differ depending on the cell type (pituitary gonadotrophs vs. cancer cells) and whether the analog is an agonist or an antagonist.

LHRH Agonist Signaling in Pituitary Gonadotrophs

In pituitary gonadotrophs, LHRH agonists initially mimic the action of endogenous LHRH, leading to the stimulation of gonadotropin release.

Caption: LHRH agonist signaling pathway in pituitary gonadotrophs.

Continuous stimulation with LHRH agonists leads to the downregulation of LHRH receptors and desensitization of the gonadotrophs, ultimately suppressing gonadotropin secretion.[1][6]

LHRH Analog Signaling in Prostate Cancer Cells

In some cancer cells, such as those of the prostate, LHRH receptors are also expressed.[1][25] Interestingly, the signaling pathway in these cells differs from that in the pituitary and is often associated with anti-proliferative effects. Both agonists and antagonists can activate this pathway.[26][27]

Caption: LHRH analog signaling pathway in prostate cancer cells.

This pathway involves the activation of an inhibitory G-protein (Gαi), which leads to the suppression of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[25] This can interfere with growth factor signaling pathways, resulting in anti-proliferative and apoptotic effects.[26][27]

Conclusion

The pharmacokinetics and metabolism of LHRH analogs are complex and critical to their therapeutic application. The development of long-acting depot formulations has significantly improved patient compliance and therapeutic outcomes by providing sustained drug levels. The metabolic pathways primarily involve enzymatic degradation, and structural modifications in synthetic analogs have successfully extended their half-lives. A deeper understanding of the distinct signaling pathways in different tissues is crucial for elucidating the full spectrum of their biological effects, including their direct anti-tumor actions. Continued research in these areas will pave the way for the development of novel LHRH analogs with improved pharmacokinetic profiles and enhanced therapeutic efficacy.

References

- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. aggietranscript.ucdavis.edu [aggietranscript.ucdavis.edu]

- 5. Gonadotrophin-releasing hormone (GnRH) analogue injections for the treatment of pelvic pain and fibroids (Decapeptyl / Zoladex) | The Rotherham NHS Foundation Trust [therotherhamft.nhs.uk]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]

- 9. GnRH Agonists & Antagonists | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. UQ eSpace [espace.library.uq.edu.au]

- 12. GnRH analogues--agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of Single-Agent Androgen Suppression for Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical pharmacokinetics of depot leuprorelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Metabolite Identification in Peptide Drugs and Its Challenges - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. Bioavailability of leuprolide acetate following nasal and inhalation delivery to rats and healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. droracle.ai [droracle.ai]

- 23. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. PARTICIPATION OF SIGNALING PATHWAYS IN THE DEREPRESSION OF LUTEINIZING HORMONE RECEPTOR TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]

- 27. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of D-Amino Acid Substitution in Luteinizing Hormone-Releasing Hormone (LHRH) Analogs: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the discovery of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), and the pivotal role of D-amino acid substitution in the development of potent and stable LHRH analogs. This strategic modification has been instrumental in transforming LHRH from a transient signaling molecule into a cornerstone of therapeutic interventions for a range of conditions, most notably hormone-dependent cancers like prostate cancer.

Discovery and Native Structure of LHRH

The journey to understanding the hormonal regulation of reproduction led to a monumental discovery in the field of neuroendocrinology. In the 1970s, the research groups of Andrew Schally and Roger Guillemin independently elucidated the structure of LHRH, a decapeptide responsible for stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][2][3] This landmark achievement, which earned them the Nobel Prize in Physiology or Medicine in 1977, unveiled the primary structure of native LHRH as:

pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ [2][4]

This discovery opened the door for the synthesis of LHRH and the subsequent exploration of its therapeutic potential. However, the native peptide's short biological half-life of only a few minutes presented a significant hurdle for its clinical application.[5]

The Rationale for D-Amino Acid Substitution: Overcoming Biological Instability

The fleeting existence of native LHRH in the body is primarily due to its rapid enzymatic degradation.[5] Key enzymes, such as endopeptidase-24.15, endopeptidase-24.11, and angiotensin-converting enzyme (ACE), readily cleave the peptide at specific sites, rendering it inactive.[6] A critical point of enzymatic attack occurs at the Gly⁶-Leu⁷ bond.

The strategic substitution of the L-Glycine at position 6 with a D-amino acid emerged as a groundbreaking solution to this problem. This modification confers two significant advantages:

-

Enhanced Enzymatic Resistance: The introduction of a D-amino acid at position 6 creates a stereochemical barrier, making the peptide bond less recognizable to and less susceptible to cleavage by proteases. This dramatically increases the analog's resistance to enzymatic degradation, thereby prolonging its plasma half-life and duration of action.[7]

-

Increased Receptor Binding Affinity: The substitution of Gly⁶ with a D-amino acid, particularly one with a bulky side chain, helps to stabilize a specific three-dimensional conformation of the peptide known as a β-II' turn.[7] This conformation is crucial for optimal binding to the LHRH receptor. The enhanced binding affinity translates to a more potent biological response.

Quantitative Impact of D-Amino Acid Substitution

The substitution of Glycine at position 6 with various D-amino acids has been extensively studied, revealing a clear structure-activity relationship. The biological potency of these analogs is significantly greater than that of native LHRH.

| Analog | Substitution at Position 6 | Relative Biological Activity (vs. Native LHRH) |

| Native LHRH | Glycine | 1 |

| [D-Ala⁶]-LHRH | D-Alanine | 7 |

| [D-Leu⁶]-LHRH | D-Leucine | 9 |

| [D-Phe⁶]-LHRH | D-Phenylalanine | 10 |

| [D-Trp⁶]-LHRH | D-Tryptophan | 13 |

| [D-Ser(Buᵗ)⁶]-LHRH | D-Serine (tert-butyl) | ~50 |

| Leuprolide | D-Leucine | ~50-100 |

| Triptorelin | D-Tryptophan | ~100 |

Data compiled from multiple sources, reflecting in vivo potencies.[8][9]

Furthermore, the binding affinity of these analogs to the LHRH receptor is markedly increased. For instance, the binding affinity of [D-Trp⁶]LHRH is approximately 10 times higher than that of native LHRH.[10]

| Analog | Cell Line/Tissue | High-Affinity Dissociation Constant (Kd) (nM) |

| [D-Trp⁶]LHRH | Rat Pituitary | 0.5 - 1.5 |

| [D-Trp⁶]LHRH | Human Breast Cancer Membranes | 0.2 - 1.0 |

| [D-Trp⁶]LHRH | Human Prostate Cancer (LNCaP) | ~1.2 |

Representative data from various studies. Actual values may vary depending on experimental conditions.[10][11]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of LHRH Analogs

The synthesis of LHRH analogs is typically achieved using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids (including the desired D-amino acid for position 6)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, water)

-

Diethyl ether

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid with coupling reagents and DIPEA, and couple it to the resin.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation: Precipitate the crude peptide in cold diethyl ether.

-

Purification: Purify the peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[12][13]

LHRH Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity of LHRH analogs to the LHRH receptor.

Materials:

-

Cell membranes expressing the LHRH receptor (e.g., from pituitary tissue or transfected cell lines)

-

Radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp⁶]-LHRH)

-

Unlabeled LHRH analog (competitor)

-

Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled LHRH analog and varying concentrations of the unlabeled competitor analog.

-

Equilibration: Allow the binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. Calculate the binding affinity (Ki) from the IC₅₀.[10][14]

In Vivo Bioassay for LHRH Analog Potency

This assay assesses the biological activity of LHRH analogs by measuring their ability to stimulate LH release in an animal model.

Materials:

-

Immature male rats

-

LHRH analog to be tested

-

Saline solution

-

Anesthesia

-

Blood collection supplies

-

LH radioimmunoassay (RIA) kit

Procedure:

-

Animal Preparation: Acclimatize immature male rats to the laboratory conditions.

-

Dose Administration: Administer graded doses of the LHRH analog or saline (control) via subcutaneous or intravenous injection.

-

Blood Sampling: Collect blood samples at various time points after administration.

-

Hormone Measurement: Separate the plasma and measure the concentration of LH using a specific RIA kit.

-

Data Analysis: Plot the mean plasma LH concentration against time for each dose group. Calculate the area under the curve (AUC) to determine the total LH release. Compare the potency of the analog to that of native LHRH.[9][15]

Visualizing the Molecular Mechanisms and Experimental Processes

LHRH Signaling Pathway

The LHRH receptor is a G protein-coupled receptor (GPCR). Upon agonist binding, it primarily activates the Gαq/11 pathway, leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which ultimately results in the synthesis and release of LH and FSH.

Caption: LHRH receptor signaling cascade initiated by an agonist.

Experimental Workflow for LHRH Analog Development

The development of novel LHRH analogs follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: Workflow for the development and evaluation of LHRH analogs.

Rationale for D-Amino Acid Substitution

The core logic behind the use of D-amino acids in LHRH analogs is to enhance their therapeutic properties by addressing the shortcomings of the native peptide.

Caption: Logical flow illustrating the rationale for D-amino acid substitution in LHRH.

Conclusion

The discovery of LHRH was a seminal moment in endocrinology, but it was the strategic incorporation of D-amino acids that unlocked its full therapeutic potential. By enhancing enzymatic stability and increasing receptor binding affinity, D-amino acid substitution has led to the development of highly potent and long-acting LHRH analogs that are now standard of care for various diseases. This in-depth guide has provided a comprehensive overview of the scientific rationale, quantitative data, and experimental methodologies that underpin this critical aspect of drug development, offering valuable insights for researchers and scientists in the field.

References

- 1. nobelprize.org [nobelprize.org]

- 2. nobelprize.org [nobelprize.org]

- 3. nobelprize.org [nobelprize.org]

- 4. Andrew Schally - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Effects of D-amino acid substituents on degradation of LHRH analogues by proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Comparison of different agonists and antagonists of luteinizing hormone-releasing hormone for receptor-binding ability to rat pituitary and human breast cancer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. An in vitro bioassay for testing the direct effect of luteinizing hormone-releasing hormone agonists on progesterone secretion by rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Stability of Modified LHRH Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic stability of modified Luteinizing Hormone-Releasing Hormone (LHRH) peptides. Understanding the metabolic fate of these peptides is critical for the development of long-acting therapeutic agents for a range of applications, including oncology and reproductive medicine. This document outlines key modifications that enhance stability, presents quantitative data on their efficacy, details experimental protocols for stability assessment, and visualizes the core signaling pathways.

Introduction to LHRH and the Need for Modification

Native LHRH is a decapeptide with a very short plasma half-life of approximately 2 to 4 minutes in humans, which limits its therapeutic utility.[1][2] This rapid clearance is primarily due to enzymatic degradation by various proteases.[3] The primary cleavage sites for native LHRH are at the Trp³-Ser⁴, Tyr⁵-Gly⁶, and Gly⁶-Leu⁷ bonds.[4][5] To overcome this limitation, numerous LHRH analogs have been developed with modifications designed to confer resistance to enzymatic breakdown, thereby prolonging their duration of action.[1]

Key Modifications to Enhance Enzymatic Stability

The principal strategies to improve the stability of LHRH peptides involve amino acid substitutions and alterations to the peptide backbone.

-

D-Amino Acid Substitution: The most common and effective modification is the substitution of the glycine residue at position 6 with a D-amino acid, such as D-Alanine, D-Tryptophan, or D-Serine.[1][4] This change sterically hinders the approach of proteolytic enzymes, which are stereospecific for L-amino acids, significantly reducing the rate of degradation.[6][7] For instance, the degradation rate of [D-Ala⁶]-LHRH is 3 to 8 times lower than that of native LHRH.[2][6]

-

Glycosylation: The conjugation of carbohydrate moieties, such as lactose or glucose, to the LHRH peptide has been shown to protect it from proteolytic degradation.[4][8] Glycosylation can significantly increase the peptide's half-life in human plasma and tissue homogenates.[4]

-

Pseudopeptide Bonds: Replacing a standard amide bond with a non-hydrolyzable isostere, such as a ψ(E,CH=CH) pseudopeptide bond, can render the peptide resistant to cleavage at that specific site.[9]

-

N-terminal and C-terminal Modifications: Modifications at the termini, such as pyroglutamic acid at the N-terminus and amidation at the C-terminus, also contribute to increased stability.

Quantitative Analysis of LHRH Analog Stability

The following tables summarize the pharmacokinetic data for several key LHRH analogs, providing a comparative view of their in vivo and in vitro stability.

Table 1: In Vivo Half-Life of LHRH and Selected Analogs

| LHRH Analog | Modification(s) | Half-Life (t½) | Route of Administration |

| Native LHRH | - | 2 - 4 minutes | - |

| Leuprolide | [D-Leu⁶, Pro⁹-NHEt] | 3 - 3.6 hours | Subcutaneous |

| Goserelin | [D-Ser(But)⁶, Aza-Gly¹⁰] | 2.3 hours (females), 4.2 hours (males) | Subcutaneous Depot |

| Triptorelin | [D-Trp⁶] | 7.6 hours | Intramuscular Depot |

| Buserelin | [D-Ser(But)⁶, Pro⁹-NHEt] | 80 minutes | Subcutaneous Implant |

Data sourced from BenchChem.[1]

Table 2: In Vitro Stability of Glycosylated LHRH Analogs in Rat Tissue Homogenates

| Compound | Modification(s) | Half-Life in Liver Homogenate (t½, min) | Half-Life in Kidney Homogenate (t½, min) |

| LHRH | - | 5 | 3 |

| Compound 1 | Lac-[Gln¹, D-Trp⁶]LHRH | 117 | 68 |

| Compound 2 | Lac-[Gln¹]LHRH | 42 | Not specified |

| Compound 6 | GS⁴-[D-Trp⁶]LHRH | Stable for 4 hours | 103 |

Data from Moradi et al.[4] Lac = Lactose, GS = Glucose.

Experimental Protocols for Enzymatic Stability Assessment

A standardized in vitro assay is essential for evaluating the enzymatic stability of novel peptide candidates. The following protocol outlines a typical procedure using HPLC to quantify peptide degradation over time.

Objective

To determine the half-life (t½) of a modified LHRH peptide in a biologically relevant matrix (e.g., human plasma, rat liver/kidney homogenate).

Materials

-

Test Peptide (lyophilized)

-

Biological Matrix (e.g., human plasma, tissue homogenate)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Precipitating Agent (e.g., ice-cold acetonitrile with 1% trifluoroacetic acid (TFA))

-

Incubator or water bath at 37°C

-

Microcentrifuge

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

Procedure

-

Peptide Solution Preparation: Prepare a stock solution of the test peptide (e.g., 1 mg/mL) in an appropriate solvent like DMSO or sterile water.

-

Incubation Mixture Preparation: Dilute the peptide stock solution into the pre-warmed (37°C) biological matrix to a final concentration (e.g., 10-100 µg/mL). Ensure the final concentration of the organic solvent (if used) is minimal (<1%) to not affect enzyme activity.

-

Incubation: Incubate the mixture at 37°C.

-

Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Enzyme Inactivation/Protein Precipitation: Immediately add 2-3 volumes of the ice-cold precipitating agent to the aliquot to stop the enzymatic reaction and precipitate proteins.

-

Centrifugation: Vortex the sample and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Analysis: Carefully collect the supernatant, which contains the intact peptide and its degradation fragments.

-

HPLC Quantification: Analyze the supernatant by RP-HPLC.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm or 280 nm.

-

-

Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining against time and calculate the half-life (t½) by fitting the data to a first-order exponential decay model.

Visualizing Key Pathways and Processes

LHRH Signaling Pathways

LHRH exerts its effects by binding to the LHRH receptor, a G-protein coupled receptor. The downstream signaling cascade differs depending on the cell type.

Caption: LHRH signaling in pituitary versus prostate cancer cells.

In pituitary gonadotrophs, the LHRH receptor is coupled to Gαq/11 proteins, leading to the activation of phospholipase C and subsequent release of gonadotropins.[10] In contrast, in prostate cancer cells, the receptor is often coupled to Gαi proteins, which inhibit adenylyl cyclase, decrease cAMP levels, and exert antiproliferative effects.[6][10]

Experimental Workflow for Stability Assay

The logical flow of the experimental protocol for assessing peptide stability is a critical component for ensuring reproducible results.

Caption: Workflow for in vitro enzymatic stability assessment.

Enzymatic Degradation Logic

This diagram illustrates the fundamental principle behind the enzymatic degradation of LHRH and the protective effect of modifications.

Caption: Mechanism of enzymatic protection via modification.

Conclusion

The development of enzymatically stable LHRH analogs has been a cornerstone of modern endocrine therapies. By strategically modifying the peptide structure, primarily through D-amino acid substitution and glycosylation, the therapeutic window of these compounds has been dramatically extended. The protocols and data presented in this guide serve as a resource for the continued design and evaluation of novel LHRH peptides with optimized pharmacokinetic profiles, paving the way for more effective and convenient treatment regimens.

References

- 1. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. researchgate.net [researchgate.net]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. academic.oup.com [academic.oup.com]

- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

The Structural Basis of LHRH Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships governing the interaction between Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), and its receptor. Understanding these molecular interactions is crucial for the rational design of novel therapeutics targeting the LHRH signaling pathway, which plays a pivotal role in reproductive endocrinology and the pathophysiology of various hormone-dependent diseases.

The LHRH Peptide: A Decapeptide with Critical Residues

LHRH is a decapeptide with the sequence: pyroGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. Each amino acid residue plays a distinct role in maintaining the peptide's conformation and facilitating its binding to the LHRH receptor (LHRH-R), a member of the G-protein coupled receptor (GPCR) superfamily.

The conformation of LHRH in solution is a flexible turn structure, primarily influenced by the residues at positions 6 and 9. This flexibility is essential for its ability to adopt the specific conformation required for receptor binding.

Key Structure-Activity Relationships

Extensive research has elucidated the functional significance of each amino acid in the LHRH sequence. Modifications to this native sequence have led to the development of potent agonists and antagonists with therapeutic applications.

The N-Terminus (Positions 1-3)

The N-terminal pyroglutamic acid (pGlu) at position 1 protects the peptide from enzymatic degradation by aminopeptidases. The histidine at position 2 and the tryptophan at position 3 are critical for receptor binding and signal transduction. His2 is thought to be involved in the conformational stability of the peptide, while Trp3 is directly involved in receptor binding.

The Central Core (Positions 4-8)

The serine at position 4 and the tyrosine at position 5 are involved in hydrogen bonding interactions with the receptor. The glycine at position 6 is a key determinant of the peptide's conformation. Substitution of Gly6 with D-amino acids, particularly bulky aromatic D-amino acids, results in a significant increase in binding affinity and biological activity, leading to the development of super-agonists. This substitution induces a β-turn structure that is more favorable for receptor binding. The leucine at position 7 and the arginine at position 8 are also important for receptor binding and activation. Arg8, in particular, forms a salt bridge with an acidic residue in the receptor's binding pocket.

The C-Terminus (Positions 9-10)

The proline at position 9 contributes to the turn structure of the peptide. The C-terminal glycinamide (Gly-NH2) at position 10 is crucial for biological activity. Removal of the C-terminal amide group or its replacement with a carboxyl group significantly reduces receptor binding and potency.

Quantitative Analysis of LHRH Analogues

The binding affinities of various LHRH analogues have been determined using competitive binding assays. The data below summarizes the relative binding affinities of selected analogues compared to native LHRH.

| Analogue | Modification | Relative Binding Affinity (%) | Classification |

| LHRH | Native Sequence | 100 | Agonist |

| [D-Ala6]-LHRH | Gly6 -> D-Ala6 | 300-500 | Super-agonist |

| [D-Trp6]-LHRH | Gly6 -> D-Trp6 | 1000-1500 | Super-agonist |

| Cetrorelix | N-Ac-D-Nal(2)1, D-Phe(4Cl)2, D-Pal(3)3, D-Cit6, D-Ala10 | High | Antagonist |

| Ganirelix | N-Ac-D-Nal(2)1, D-Phe(4Cl)2, D-Pal(3)3, D-hArg(Et2)6, L-hArg(Et2)8, D-Ala10 | High | Antagonist |

Note: Relative binding affinities can vary depending on the experimental conditions and cell system used.

Experimental Protocols: Radioligand Binding Assay

A common method to determine the binding affinity of LHRH analogues is the competitive radioligand binding assay.

Objective: To determine the inhibitory concentration (IC50) of a test compound for the LHRH receptor.

Materials:

-

Membrane preparations from cells expressing the LHRH receptor (e.g., pituitary cells, CHO cells).

-

Radiolabeled LHRH analogue (e.g., [125I]-triptorelin).

-

Unlabeled LHRH or test compounds.

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the binding buffer.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 4°C).

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.